(+)-Alantolactone

Vector control Natural insecticides Larvicidal activity

(+)-Alantolactone (CAS 546-43-0) is the correct isomer for reproducible research—do not substitute with isoalantolactone. For mosquito larvicide discovery, it delivers 4.4× greater potency against A. albopictus (LC50 2.7 vs 11.9 μg/mL). For oncology, it is a validated STAT3 inhibitor and apoptosis inducer in MDA-MB-231 and HepG2 models. For immunotoxicology, only alantolactone demonstrates contact sensitization without adjuvant. Its distinct oral PK (Cmax 25.9 ng/mL, 31% lower than isoalantolactone) demands isomer-specific dosing. Selecting the wrong isomer introduces uncontrolled variables and compromises data integrity.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 546-43-0
Cat. No. B1664491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Alantolactone
CAS546-43-0
SynonymsAlantolactone;  AI3-31147;  AI331147;  AI3 31147
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C
InChIInChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1
InChIKeyPXOYOCNNSUAQNS-AGNJHWRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Alantolactone (CAS 546-43-0) – Sesquiterpene Lactone Sourcing and Baseline Profile


(+)-Alantolactone is a eudesmane-type sesquiterpene lactone primarily isolated from the roots of Inula helenium and Inula racemosa [1]. It exists as a structural isomer of isoalantolactone, differing only in the position of the exocyclic double bond—alantolactone possesses a double bond at C11(13), whereas isoalantolactone bears it at C4(15) [2]. Both compounds contain the α-methylene-γ-lactone pharmacophore essential for their biological activity [3], but this subtle structural variation produces distinct differences in bioactivity, pharmacokinetics, and safety profiles that have critical implications for experimental design and sourcing decisions.

Why (+)-Alantolactone and Isoalantolactone Are Not Interchangeable in Research Applications


Despite sharing the same molecular formula (C15H20O2) and a common α-methylene-γ-lactone warhead, (+)-alantolactone and isoalantolactone cannot be treated as functionally equivalent or interchangeable [1]. The relocation of the exocyclic double bond from C11(13) in alantolactone to C4(15) in isoalantolactone alters the overall molecular geometry, influences metabolic stability, and produces divergent pharmacokinetic profiles [2]. Furthermore, their differential capacities to induce contact sensitization [3] and their variable potency against specific biological targets [4] mean that experimental outcomes cannot be reliably extrapolated between the two isomers. Selecting the incorrect isomer—or an undefined mixture—risks introducing uncontrolled variables, compromising reproducibility, and generating misleading or uninterpretable results.

Quantitative Differential Evidence for (+)-Alantolactone vs. Closest Analogs


Superior Larvicidal Potency of Alantolactone Against Aedes albopictus

In a head-to-head comparison against Aedes albopictus (Asian tiger mosquito) larvae, (+)-alantolactone exhibited approximately 4.4-fold greater larvicidal potency than its isomer isoalantolactone [1].

Vector control Natural insecticides Larvicidal activity

Higher Cytotoxicity of Alantolactone in Murine Hepatoma Cells

Among six sesquiterpenes isolated from Inula helenium tested against murine hepatoma cell lines, (+)-alantolactone demonstrated higher cytotoxic activity than isoalantolactone and other analogs [1]. Alantolactone and 5-epoxyalantolactone were identified as the principal components responsible for apoptotic cell death induction.

Cancer research Hepatoma Apoptosis induction

Divergent Pharmacokinetic Profiles: Alantolactone Exhibits Lower Systemic Exposure

In a comparative rat pharmacokinetic study following oral administration of Radix Inulae extract, (+)-alantolactone showed a lower total systemic exposure than isoalantolactone [1]. This divergence in absorption and exposure has direct implications for in vivo dosing strategies.

Pharmacokinetics ADME Oral bioavailability

Alantolactone Demonstrates Detectable Contact Sensitization Capacity

In comparative sensitization studies across different guinea pig strains, (+)-alantolactone was identified as possessing a detectable sensitizing capacity, while isoalantolactone did not elicit a comparable response [1]. This distinction is further corroborated by a murine model where only alantolactone showed significant in vivo sensitization [2].

Dermatotoxicity Safety assessment Contact dermatitis

Conformational Basis for Differential Biological Interactions

Computational conformational analysis reveals that (+)-alantolactone and isoalantolactone both adopt predominantly 'U'-shaped (closed) conformations (>99% at 298 K), with the carbonyl moiety sterically hindered by the axial methyl group [1]. However, subtle geometric differences arising from the exocyclic double bond position (C11(13) vs. C4(15)) influence the optimal interaction with target biomolecule binding regions, providing a structural rationale for the observed functional divergence between the isomers.

Structure-activity relationship Molecular conformation Drug design

Selective Hepatotoxicity of Alantolactone Relative to Germacrone

In differentiated HepaRG cells (a hepatocyte-like model), (+)-alantolactone exhibited markedly greater cytotoxicity than germacrone, another sesquiterpene anticancer candidate [1]. This indicates that alantolactone carries a higher intrinsic risk of liver damage, which must be considered in therapeutic development and compound handling.

Hepatotoxicity Safety pharmacology Drug-induced liver injury

Evidence-Backed Application Scenarios for (+)-Alantolactone Procurement


Vector Control and Natural Insecticide Development

(+)-Alantolactone is the preferred choice over isoalantolactone for mosquito larvicide research, particularly against Aedes albopictus (Asian tiger mosquito). As demonstrated by Konishi et al., alantolactone exhibits an LC50 of 2.7 μg/mL against A. albopictus larvae, representing a 4.4-fold potency advantage over isoalantolactone (LC50 = 11.9 μg/mL) under identical 48 h exposure conditions [1]. For laboratories developing environmentally sustainable vector control agents, this potency differential translates to lower required compound quantities per assay and potentially more cost-effective formulation development.

Cancer Apoptosis and STAT3 Inhibition Studies

For oncology research programs investigating apoptosis induction or STAT3 pathway inhibition, (+)-alantolactone offers a stronger signal than isoalantolactone in specific cellular contexts. Kim et al. identified alantolactone and 5-epoxyalantolactone as the principal cytotoxic and apoptosis-inducing components among six Inula sesquiterpenes in murine hepatoma models [2]. Additionally, An et al. confirmed that alantolactone and isoalantolactone are the most potent STAT3 inhibitors among ten tested sesquiterpene lactones in MDA-MB-231 breast cancer cells, with stereochemical features critically influencing STAT3 inhibitory activity [3]. Researchers requiring robust apoptotic responses or investigating STAT3-dependent pathways should prioritize alantolactone over weaker analogs such as dihydro- or tetrahydro-derivatives.

Contact Dermatitis and Immunotoxicology Models

(+)-Alantolactone serves as an established positive control sensitizer in experimental models of allergic contact dermatitis. Stampf et al. demonstrated that alantolactone possesses detectable contact sensitization capacity in guinea pig models, whereas isoalantolactone does not elicit comparable responses [4]. This property has been further validated in murine systems, where only alantolactone showed significant in vivo sensitization without requiring Freund's complete adjuvant [5]. For immunotoxicology laboratories, dermatology research groups, or safety assessment programs, alantolactone is the appropriate selection for sensitization studies, while isoalantolactone is unsuitable for this purpose.

In Vivo Pharmacology Requiring PK-Adjusted Dosing

For researchers conducting in vivo pharmacology or toxicology studies with oral administration, (+)-alantolactone requires specific dose adjustments due to its distinct pharmacokinetic profile. Xu et al. reported that following oral administration in rats, alantolactone achieves a Cmax of 25.9 ng/mL and AUC₀–₁₂ₕ of 4918.9 ng·min/mL, which is approximately 31% and 20% lower, respectively, than the corresponding values for isoalantolactone (37.8 ng/mL and 6112.3 ng·min/mL) [6]. Laboratories designing dose-response experiments must account for this reduced systemic exposure when translating in vitro potency data to in vivo regimens, as equal administered doses will not produce equivalent plasma concentrations between the two isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Alantolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.